![molecular formula C13H13N3O3 B2862658 N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 930970-85-7](/img/structure/B2862658.png)
N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the pyridazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide is involved in the synthesis and characterization of novel chemical entities. For instance, the compound has been utilized in the creation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of its structure for developing diverse chemical scaffolds. These synthesized compounds have been meticulously characterized using various analytical techniques, highlighting their potential for further biological evaluation (Hassan, Hafez, & Osman, 2014).
Biological Activities
The biological activities of derivatives of this compound have been a focal point of research. These activities include cytotoxic effects against cancer cells, showcasing the potential of these compounds in cancer research. Notably, synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their therapeutic potential (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
Compounds derived from this compound have been tested for their antimicrobial efficacy. Research has demonstrated the production of pyridazine derivatives that exhibit significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of these compounds in the development of new antimicrobial agents (Othman & Hussein, 2020).
Antiviral Properties
There is also evidence of antiviral properties associated with derivatives of this compound. One study reported the inhibitory effects of a related compound, R 61837, against rhinoviruses, suggesting the potential application of this compound derivatives in treating viral infections (Andries et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of N-(3-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide, is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein responsible for the breakdown of fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH by inhibiting its activity in a time-dependent and dose-dependent manner . The inhibition is likely irreversible or slowly reversible . This inhibition prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter .
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system , which includes the cannabinoid receptors CB1 and CB2, and their endogenous ligands . By preventing the breakdown of anandamide, this compound can modulate the release of neurotransmitters in this system .
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .
Result of Action
The inhibition of FAAH leads to increased levels of anandamide, which can provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters . This could potentially be beneficial in conditions such as chronic pain, inflammation, and neurodegenerative disorders .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-4-2-3-9(7-10)8-14-13(18)11-5-6-12(17)16-15-11/h2-7H,8H2,1H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBRMECDDBBDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)
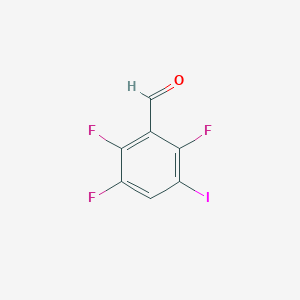
![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)
![N-(3-acetylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2862580.png)



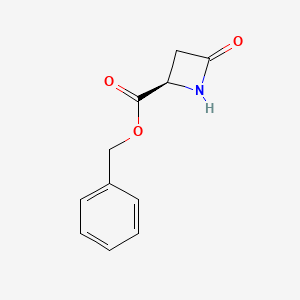
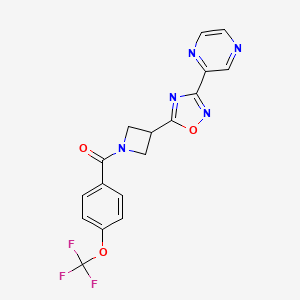
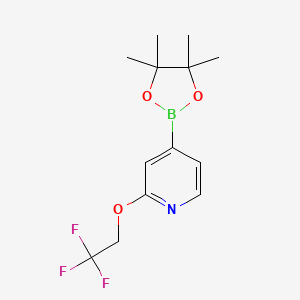

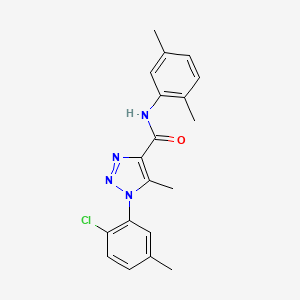
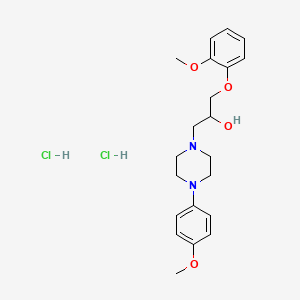
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(3-methoxyphenyl)ethanone](/img/structure/B2862597.png)